molecular formula C7H12N2O B2551128 5-Amino-3-sec-butylisoxazole CAS No. 344353-06-6

5-Amino-3-sec-butylisoxazole

Cat. No.: B2551128
CAS No.: 344353-06-6
M. Wt: 140.186
InChI Key: FTXSQFAXWUMNKU-UHFFFAOYSA-N
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Description

5-Amino-3-sec-butylisoxazole is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Practical Synthesis Methods : Takase et al. (1991) detailed a method to synthesize 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine, achieving good yields and regioselectivity (Takase et al., 1991).
  • Crystallographic Structure Studies : A study by Çelik et al. (2007) synthesized and analyzed the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a compound related to 5-Amino-3-sec-butylisoxazole (Çelik et al., 2007).

Biological Activities and Applications

  • Cytotoxic Properties : Altug et al. (2014) investigated the synthesis of 5-aminoisoxazoles and their potential inhibitive abilities to some cancer cell lines, indicating noticeable cytotoxic properties (Altug et al., 2014).
  • Immunological Activity : Ryng et al. (1999) synthesized 5-Amino-3-methylisoxazole-4-carboxylic acid amides and investigated their potential immunotropic activity, finding suppressory activities in the humoral and cellular immune response (Ryng et al., 1999).
  • Excitatory Amino Acid Receptor Ligands : Research by Krogsgaard‐Larsen et al. (1991) explored the development of novel excitatory amino acid (EAA) receptor antagonists, using isoxazole amino acid as a lead for this development (Krogsgaard‐Larsen et al., 1991).

Environmental Applications

  • Biodegradation Study : Mulla et al. (2018) studied the degradation of this compound and its related compounds by various bacteria, providing insights into bioremediation potentials for contaminated sites (Mulla et al., 2018).

Future Directions

Isoxazoles, including 5-Amino-3-sec-butylisoxazole, continue to attract the attention of researchers due to their significant role in drug discovery . Future research may focus on developing new eco-friendly synthetic strategies, exploring the potential application of isoxazoles in various therapeutic areas, and designing new compounds with improved properties .

Properties

IUPAC Name

3-butan-2-yl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXSQFAXWUMNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344353-06-6
Record name 3-(butan-2-yl)-1,2-oxazol-5-amine
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